1-(2,6-Dichlorophenyl)piperazine hydrochloride
CAS No.: 1507372-81-7
Cat. No.: VC0155784
Molecular Formula: C10H13Cl3N2
Molecular Weight: 267.578
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1507372-81-7 |
---|---|
Molecular Formula | C10H13Cl3N2 |
Molecular Weight | 267.578 |
IUPAC Name | 1-(2,6-dichlorophenyl)piperazine;hydrochloride |
Standard InChI | InChI=1S/C10H12Cl2N2.ClH/c11-8-2-1-3-9(12)10(8)14-6-4-13-5-7-14;/h1-3,13H,4-7H2;1H |
Standard InChI Key | RBIIKLGDGBHBQF-UHFFFAOYSA-N |
SMILES | C1CN(CCN1)C2=C(C=CC=C2Cl)Cl.Cl |
Introduction
Chemical Identity and Structure
1-(2,6-Dichlorophenyl)piperazine hydrochloride is characterized by a piperazine ring substituted with a 2,6-dichlorophenyl group, with the addition of hydrochloride salt. The compound has precise chemical identifiers that enable its unambiguous identification across scientific literature and chemical databases.
Basic Chemical Information
Parameter | Information |
---|---|
CAS Number | 1507372-81-7 |
Molecular Formula | C10H13Cl3N2 |
Molecular Weight | 267.58 g/mol |
IUPAC Name | 1-(2,6-dichlorophenyl)piperazine;hydrochloride |
InChI | InChI=1S/C10H12Cl2N2.ClH/c11-8-2-1-3-9(12)10(8)14-6-4-13-5-7-14;/h1-3,13H,4-7H2;1H |
SMILES | C1CN(CCN1)C2=C(C=CC=C2Cl)Cl.Cl |
Table 1: Chemical identifiers for 1-(2,6-Dichlorophenyl)piperazine hydrochloride
Structural Characteristics
The compound consists of a piperazine ring (a six-membered heterocycle containing two nitrogen atoms at positions 1 and 4) with a 2,6-dichlorophenyl group attached to one of the nitrogen atoms. The presence of chlorine atoms at positions 2 and 6 of the phenyl ring significantly influences the compound's chemical reactivity and biological properties. The compound exists as a hydrochloride salt, which enhances its water solubility compared to the free base form .
Physical and Chemical Properties
The physical and chemical properties of 1-(2,6-Dichlorophenyl)piperazine hydrochloride determine its behavior in various chemical reactions and pharmaceutical formulations.
Physical Appearance and Solubility
While detailed information on the physical appearance is limited in current literature, the compound typically exists as an off-white solid. Its hydrochloride salt form enhances solubility in aqueous media, which is advantageous for pharmaceutical applications .
Chemical Reactivity
The reactivity of 1-(2,6-Dichlorophenyl)piperazine hydrochloride is primarily determined by:
-
The piperazine ring, which contains a secondary amine functionality when attached to the dichlorophenyl group
-
The chlorine substituents on the phenyl ring, which affect electronic distribution and steric hindrance
-
The salt form, which impacts solubility and stability profiles
The compound can participate in various chemical reactions, similar to other substituted piperazines, including nucleophilic substitutions, oxidation, and reduction reactions .
Applications and Uses
1-(2,6-Dichlorophenyl)piperazine hydrochloride has several important applications, particularly in pharmaceutical research and development.
Pharmaceutical Intermediates
The primary application of 1-(2,6-Dichlorophenyl)piperazine hydrochloride is as an intermediate in the synthesis of various pharmaceutical compounds. Most notably, it is used in the preparation of:
-
Pyrazolopyrimidones - compounds with potential anticancer properties
-
Pyrazolopyridones - compounds used in tankyrase inhibition for cancer treatment
These applications highlight the compound's importance in medicinal chemistry, particularly in oncology research.
Aripiprazole-Related Chemistry
The compound has been identified as a structural analog to certain impurities found in aripiprazole, an atypical antipsychotic medication. This relationship suggests potential applications in the development and quality control of antipsychotic pharmaceuticals .
Parameter | Specification |
---|---|
Stationary Phase | Octadecylsilane chemically bonded silica |
Mobile Phase A | Acetonitrile-disodium hydrogen phosphate buffer solution |
Mobile Phase B | Acetonitrile-phosphoric acid |
Detection Wavelength | 254 nm |
Elution Method | Gradient elution |
Table 2: HPLC conditions for detection of 1-(2,3-Dichlorophenyl)piperazine hydrochloride
Gradient Elution Profile
The gradient elution profile reported for the analysis of the related 2,3-dichloro isomer follows:
Time (min) | Mobile Phase A (%) | Mobile Phase B (%) |
---|---|---|
0 | 85 | 15 |
10 | 70 | 30 |
25 | 15 | 85 |
25.1 | 85 | 15 |
30 | 85 | 15 |
Table 3: Gradient elution profile for HPLC analysis of the related 2,3-dichloro isomer
Similar analytical approaches may be applicable to 1-(2,6-Dichlorophenyl)piperazine hydrochloride with potential modifications to account for structural differences.
Biological Activity and Pharmacology
While direct information on the biological activity of 1-(2,6-Dichlorophenyl)piperazine hydrochloride is limited, understanding the pharmacological properties of related phenylpiperazine compounds provides valuable context.
Receptor Interactions
Phenylpiperazine compounds typically interact with neurotransmitter receptors, particularly:
-
Serotonin (5-HT) receptors - Many phenylpiperazines act as agonists or antagonists at various serotonin receptor subtypes
-
Dopamine receptors - Some compounds in this class demonstrate activity as partial agonists or antagonists at D2 and D3 receptors
The specific receptor binding profile of 1-(2,6-Dichlorophenyl)piperazine hydrochloride would need to be determined through dedicated pharmacological studies.
Structure-Activity Relationships
The presence of chlorine atoms at positions 2 and 6 of the phenyl ring likely influences the compound's:
Research on related compounds suggests that phenylpiperazines with halogen substitutions often show enhanced brain penetration, which may be relevant for compounds intended for central nervous system targets .
Comparison with Similar Compounds
Understanding how 1-(2,6-Dichlorophenyl)piperazine hydrochloride compares to structural analogs provides valuable insights into its unique properties and potential applications.
Comparison with Other Dichlorophenylpiperazines
Compound | Key Structural Difference | Notable Properties/Applications |
---|---|---|
1-(2,3-Dichlorophenyl)piperazine hydrochloride | Chlorine atoms at positions 2,3 instead of 2,6 | Intermediate in aripiprazole synthesis; high brain uptake observed in animal studies |
1-(3,4-Dichlorophenyl)piperazine | Chlorine atoms at positions 3,4 | Used in compounds with potential antipsychotic activity |
1-(2-Chlorophenyl)piperazine | Single chlorine at position 2 | Component in various neuropharmacological research compounds |
Table 4: Comparison of 1-(2,6-Dichlorophenyl)piperazine hydrochloride with similar compounds
Relationship to Aripiprazole Metabolism
Research has shown that 1-(2,3-Dichlorophenyl)piperazine is a metabolite of aripiprazole, with studies in rats indicating higher brain uptake (approximately 26-fold) compared to aripiprazole (approximately 5-fold). This suggests that dichlorophenylpiperazine structures may concentrate in brain tissue, which could be relevant for the pharmacokinetics of compounds containing the 1-(2,6-Dichlorophenyl)piperazine moiety .
Research Applications
Beyond its use as a synthetic intermediate, 1-(2,6-Dichlorophenyl)piperazine hydrochloride and related compounds have been incorporated into various research applications.
Medicinal Chemistry Research
Several research directions involving similar phenylpiperazine structures include:
-
Development of novel antipsychotic agents that function as dopamine autoreceptor agonists and postsynaptic dopamine receptor antagonists
-
Investigation of compounds with potential activity against schizophrenia with reduced side effects
-
Research into compounds with potential anticancer properties, particularly those targeting specific enzymatic pathways like tankyrase inhibition
Structure-Activity Relationship Studies
The distinct positioning of chlorine atoms in 1-(2,6-Dichlorophenyl)piperazine hydrochloride makes it valuable for structure-activity relationship studies investigating how halogen positioning affects:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume